molecular formula C12H13BrN2O B8447539 5-Bromo-2-(piperidin-4-yl)benzo[d]oxazole

5-Bromo-2-(piperidin-4-yl)benzo[d]oxazole

Cat. No. B8447539
M. Wt: 281.15 g/mol
InChI Key: ANAXWPQIDVHTOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-(piperidin-4-yl)benzo[d]oxazole is a useful research compound. Its molecular formula is C12H13BrN2O and its molecular weight is 281.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-2-(piperidin-4-yl)benzo[d]oxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-(piperidin-4-yl)benzo[d]oxazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H13BrN2O

Molecular Weight

281.15 g/mol

IUPAC Name

5-bromo-2-piperidin-4-yl-1,3-benzoxazole

InChI

InChI=1S/C12H13BrN2O/c13-9-1-2-11-10(7-9)15-12(16-11)8-3-5-14-6-4-8/h1-2,7-8,14H,3-6H2

InChI Key

ANAXWPQIDVHTOA-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=NC3=C(O2)C=CC(=C3)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-amino-4-bromophenol (1.2 g, 5.8 mmol) and piperidine-4-carboxylic acid (0.74 g, 5.8 mmol) were dissolved in polyphosphoric acid (30 g). This mixture was heated at 190° C. for three and half hours. Reaction mixture cooled to rt and diluted with water (100 ml). Aqueous layer basified with sodium hydroxide pellets to pH 9. Work up (AcOEt/H2O) followed removal of AcOEt afforded the titled compound (0.8 g) as a pale-yellow gummy solid.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0.74 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
30 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
AcOEt H2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

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